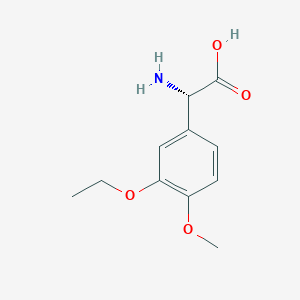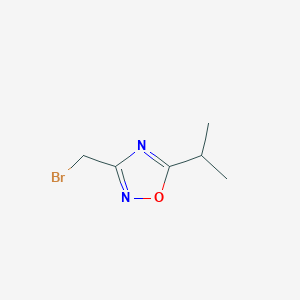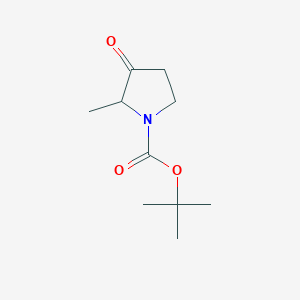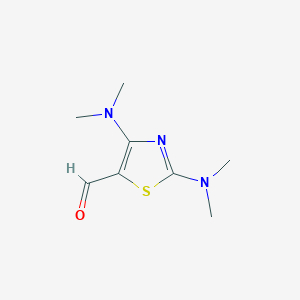
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been described in patents . For example, a process for the preparation of aminosulfone intermediates for the synthesis of 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione, which is useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α, has been provided .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Degradation of Compounds
Advanced oxidation processes (AOPs) are gaining attention due to the increasing accumulation of recalcitrance compounds in the environment. AOP systems are used for treating various compounds, including acetaminophen (ACT), from aqueous mediums. The degradation of ACT through AOPs generates different kinetics, mechanisms, and by-products. This process involves using the Fukui function for predicting the most reactive sites in the ACT molecule, which could potentially be applied to similar compounds like (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid. The study also discusses the biotoxicity of various by-products and the need for proper treatment before release into the environment to avoid ecosystem threats Qutob, Hussein, Alamry, & Rafatullah, 2022.
Bacterial Catabolism of Indole-3-acetic Acid
Indole-3-acetic acid (IAA) is a molecule with various biological functions, especially as a growth hormone in plants. The catabolism or assimilation of IAA by microorganisms is facilitated by gene clusters like iac (for aerobic degradation to catechol) and iaa (for anaerobic conversion to 2-aminobenzoyl-CoA). This review focuses on the products, reactions, and pathways of these gene clusters, highlighting the potential exploitation of IAA as a carbon, nitrogen, and energy source and its interference with IAA-dependent processes in other organisms. This knowledge can provide insights into the potential bacterial interactions with similar compounds like (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid Laird, Flores, & Leveau, 2020.
Global Trends in Toxicology Studies of Herbicides
Research on the toxicology and mutagenicity of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) has advanced rapidly. This review utilizes scientometric methods to summarize and visualize the development in this field. The research trends focus on occupational risk, neurotoxicity, resistance to herbicides, and the effects on non-target species. Although this review specifically addresses 2,4-D, the methodologies and insights could be relevant for assessing the environmental and biological impact of related compounds such as (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid Zuanazzi, Ghisi, & Oliveira, 2020.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10H,3,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMDDPZZGLVAD-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)O)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](C(=O)O)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine](/img/structure/B1376132.png)

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)



![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)




